4-(4-Nitrophenoxy)benzaldehyde

説明

Significance as a Versatile Aromatic Compound in Contemporary Chemical Sciences

The versatility of 4-(4-Nitrophenoxy)benzaldehyde stems from the presence of three key structural features: the aldehyde group, the ether linkage, and the nitro group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com

In synthetic organic chemistry, the aldehyde functional group is a cornerstone for constructing carbon-carbon bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization and the synthesis of various derivatives. The diaryl ether linkage provides a degree of conformational flexibility and is a common motif in many biologically active molecules and advanced materials.

The compound's utility extends to medicinal chemistry, where it serves as a scaffold for the development of new therapeutic agents. chemimpex.com Researchers have utilized this compound in the synthesis of compounds with potential biological activities. chemimpex.com Its structural motifs are found in various pharmacologically active classes.

In the realm of materials science, this compound is employed in the creation of novel polymers and functional materials. chemimpex.com The presence of the nitro group can impart specific electronic and optical properties to the resulting materials, making them suitable for applications in electronics and photonics.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has followed several distinct yet interconnected trajectories, primarily focusing on its application as a synthetic intermediate and a precursor to functional materials.

One major area of research is its use in the synthesis of heterocyclic compounds. The aldehyde functionality allows for condensation reactions with various dinucleophiles to form a wide array of heterocyclic rings, which are prevalent in many pharmaceutical and agrochemical products.

Another significant research direction is the exploration of its derivatives in materials science. The compound and its derivatives have been investigated for their potential in creating materials with interesting optical and electronic properties. For instance, the introduction of the nitro group can lead to materials with nonlinear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing.

Furthermore, research has focused on the synthesis and characterization of metal complexes involving ligands derived from this compound. These studies aim to understand the coordination chemistry of such ligands and to explore the catalytic and biological activities of the resulting metal complexes.

Recent research has also delved into the structural analysis of this compound and its derivatives using techniques like X-ray crystallography. These studies provide valuable insights into the molecule's three-dimensional structure and the nature of intermolecular interactions, which are crucial for designing new materials with desired properties. researchgate.net

A summary of key research areas is presented in the table below:

| Research Area | Focus | Potential Applications |

| Organic Synthesis | Intermediate for heterocyclic compounds and other complex molecules. | Pharmaceuticals, agrochemicals, dyes. chemimpex.com |

| Medicinal Chemistry | Scaffold for biologically active compounds. | Development of new therapeutic agents. chemimpex.com |

| Materials Science | Precursor for polymers and functional materials. | Nonlinear optics, electronics. chemimpex.com |

| Coordination Chemistry | Synthesis of metal complexes with derived ligands. | Catalysis, biologically active metal complexes. |

| Structural Chemistry | X-ray crystallographic studies. | Understanding structure-property relationships for material design. researchgate.net |

Historical Context and Evolution of Research on Phenoxybenzaldehyde Derivatives

The study of phenoxybenzaldehyde derivatives is rooted in the broader history of aromatic chemistry, which began to flourish in the late 19th century. justdial.com Advances in synthetic methodologies during this period enabled chemists to explore a wide variety of substitutions on the benzene (B151609) ring, leading to the creation of numerous new compounds, including various phenoxybenzaldehyde isomers. justdial.com

Initially, interest in these compounds was driven by the fragrance and flavor industries, as many aromatic aldehydes possess distinct and pleasant odors. justdial.com As industrial chemistry advanced in the early to mid-20th century, the role of phenoxybenzaldehydes expanded. justdial.com They became recognized as important intermediates in the synthesis of dyes, plastics, and pharmaceuticals. justdial.com

A significant milestone in the application of phenoxybenzaldehyde derivatives was their use as key intermediates in the production of synthetic pyrethroid insecticides. scribd.com This development, which gained momentum in the mid-20th century, highlighted the importance of these compounds in agrochemistry. scribd.comgithub.com The chemical structure of phenoxybenzaldehydes proved to be an ideal backbone for creating potent and effective insecticides. scribd.comscribd.com

The specific compound, this compound, with its additional nitro functional group, represents a more modern development in this class of molecules. Its synthesis and study are part of the ongoing effort to create functional molecules with specific electronic and reactive properties for advanced applications in materials science and medicinal chemistry. The evolution of research in this area reflects the broader trends in chemical sciences, moving from the initial exploration of new structures to the targeted design and synthesis of molecules with tailored functions.

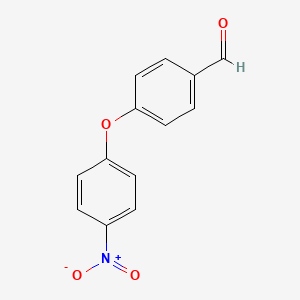

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHOSUFDGPHRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406282 | |

| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50961-54-1 | |

| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 4-(4-Nitrophenoxy)benzaldehyde

The formation of the ether linkage in this compound is the key step in its synthesis. This is primarily achieved through nucleophilic aromatic substitution reactions, which are facilitated by the electron-withdrawing nitro group on one of the aromatic rings.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diaryl ethers like this compound. The reaction's success hinges on the presence of an electron-withdrawing group, such as a nitro group, which activates the aryl halide towards nucleophilic attack. wikipedia.orgulaval.ca

A primary and direct method for synthesizing this compound involves the reaction of 4-hydroxybenzaldehyde (B117250) with a nitro-substituted halobenzene, such as 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene. chemicalbook.com In this SNAr reaction, the phenoxide ion, generated from 4-hydroxybenzaldehyde by a base, acts as the nucleophile. It attacks the carbon atom bearing the halogen on the nitro-activated ring, displacing the halide ion to form the diaryl ether.

The reaction is typically performed in a polar, aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. smolecule.com The electron-withdrawing nitro group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. wikipedia.org For instance, the synthesis of the related compound 3-(4-Nitrophenoxy)benzaldehyde is achieved by reacting 3-hydroxybenzaldehyde (B18108) with 4-chloronitrobenzene using potassium carbonate in DMF. smolecule.com

Table 1: Synthesis via Reaction of 4-Hydroxybenzaldehyde with Nitro-Substituted Halobenzenes

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | 1-Bromo-4-nitrobenzene | K₂CO₃ | DMF | This compound |

| 4-Hydroxybenzaldehyde | 1-Chloro-4-nitrobenzene | K₂CO₃ | DMF | This compound |

| 3-Hydroxybenzaldehyde | 4-Chloronitrobenzene | K₂CO₃ | DMF | 3-(4-Nitrophenoxy)benzaldehyde smolecule.com |

The Ullmann condensation is a classic and versatile copper-catalyzed reaction for forming carbon-oxygen bonds, particularly in the synthesis of diaryl ethers. wikipedia.orgchemicalbook.com This method involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. wikipedia.org For the synthesis of this compound, this would involve reacting 4-hydroxybenzaldehyde with a 4-halonitrobenzene.

Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like nitrobenzene (B124822) or DMF. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.orgacs.org The reaction mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The presence of an electron-withdrawing group on the aryl halide, such as the nitro group in 1-iodo-4-nitrobenzene (B147127) or 4-bromobenzaldehyde, accelerates the coupling reaction. wikipedia.orgjst.go.jp

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. orgchemres.orgmasterorganicchemistry.com While typically applied to the synthesis of alkyl ethers, the principles can be adapted for aryl ether synthesis under certain conditions, particularly when one of the components is activated for nucleophilic substitution.

In the context of this compound, the synthesis would proceed by reacting the sodium or potassium salt of 4-hydroxybenzaldehyde (the phenoxide) with 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The reaction is an SN2 type, where the phenoxide ion attacks the electrophilic carbon of the nitro-substituted halobenzene. masterorganicchemistry.com Recent methodologies have focused on improving the efficiency and environmental friendliness of this reaction, employing techniques such as microwave irradiation under solvent-free conditions with a solid base like potassium carbonate. orgchemres.org Surfactant-assisted Williamson synthesis in aqueous micellar media has also been explored to create more sustainable reaction pathways. researchgate.net

Other Syntheses for Structurally Related Phenoxybenzaldehydes

Various synthetic routes have been developed for phenoxybenzaldehydes that are structurally related to this compound. These methods highlight the versatility of synthetic strategies for this class of compounds.

Oxidation of Phenoxytoluenes : m-Phenoxybenzaldehyde can be synthesized through the air oxidation of m-phenoxytoluene. acs.orgacs.org This process often uses a catalyst system like cobalt acetate (B1210297) with a sodium bromide promoter. acs.org However, this oxidation can lead to the formation of the corresponding carboxylic acid as an undesired byproduct. acs.orgacs.org

From Phenoxybenzoic Acids : An alternative route to 3-phenoxybenzaldehyde (B142659) involves the Rosenmund reduction of m-phenoxybenzoyl chloride, which is derived from the corresponding m-phenoxybenzoic acid. acs.orgbiosynth.com

Sommelet Reaction : 3-Phenoxybenzaldehyde has been prepared from 3-phenoxybenzyl chloride using hexamethylenetetramine in a mixture of glacial acetic acid and water, followed by hydrolysis with hydrochloric acid. prepchem.com

Coupling with Bromobenzaldehydes : A highly efficient synthesis of m-phenoxybenzaldehyde has been reported via the copper-catalyzed C-O coupling of m-bromobenzaldehyde with phenol, achieving yields as high as 99%. sioc-journal.cn

Catalytic Systems in the Synthesis of this compound and its Analogs

The choice of catalyst is critical for optimizing the synthesis of diaryl ethers, influencing reaction rates, yields, and conditions.

For Ullmann-type reactions, copper-based catalysts are predominant. wikipedia.org Historically, stoichiometric amounts of copper powder were used. wikipedia.org Modern methods employ catalytic amounts of soluble copper salts, such as copper(I) iodide (CuI), often in combination with ligands like phenanthroline to improve efficiency. wikipedia.orgjst.go.jp For the synthesis of m-phenoxybenzaldehyde, a highly selective polymer-supported copper catalyst, Cu@PSAO, has demonstrated excellent activity for the C-O coupling of m-bromobenzaldehyde and phenol. sioc-journal.cn

In nucleophilic aromatic substitution (SNAr) reactions, while not always requiring a metallic catalyst, the base plays a crucial role. Systems like cesium fluoride (B91410) on clinoptilolite (CsF/CP) have been shown to be highly efficient solid bases for the synthesis of diaryl ethers from aryl fluorides and phenols, allowing for high yields in short reaction times. ulaval.ca For Williamson-type syntheses, phase-transfer catalysts are sometimes used, and the addition of catalytic amounts of potassium iodide (KI) can enhance the reactivity of the halide leaving group. orgchemres.org Natural and reusable catalysts, such as snail shells, have also been investigated for the synthesis of related heterocyclic compounds, demonstrating a move towards more sustainable chemical processes. growingscience.com

Table 2: Catalytic Systems for Diaryl Ether Synthesis

| Reaction Type | Catalyst/System | Reactants Example | Key Findings | Reference |

|---|---|---|---|---|

| Ullmann Condensation | CuI (5 mol%) | 4-hydroxybenzaldehyde, 2-chloropyrimidine | Enhances coupling efficiency. | |

| C-O Coupling | Cu@PSAO | m-bromobenzaldehyde, phenol | Yields up to 99%, high selectivity. | sioc-journal.cn |

| SNAr Reaction | CsF/Clinoptilolite | 4-fluoronitrobenzene, phenol | Quantitative yield in 0.15 h at 110 °C. | ulaval.ca |

| Williamson Synthesis | KI (catalytic) | 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide | Enhances reactivity of the halide. | |

| Ullmann Condensation | Copper salts | 4-chloronitrobenzene, phenol | Foundational method for diaryl ethers. | wikipedia.org |

Base-Catalyzed Condensations

Base-catalyzed condensation reactions are fundamental transformations for carbon-carbon bond formation, and this compound is an excellent substrate for these reactions. The primary types of base-catalyzed condensations it undergoes are the Claisen-Schmidt and Knoevenagel condensations.

Claisen-Schmidt Condensation: This reaction, a variation of the aldol (B89426) condensation, involves the reaction of an aldehyde (with no α-hydrogens) with a ketone in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. rasayanjournal.co.intsijournals.com The synthesis of chalcones from this compound typically involves its reaction with an acetophenone (B1666503) derivative using a strong base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. rasayanjournal.co.inijeas.org The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the stable, conjugated chalcone (B49325) structure. tsijournals.commagritek.com

For instance, the reaction of equimolar amounts of a substituted benzaldehyde and p-nitro acetophenone, refluxed in an ethanolic NaOH solution, yields substituted nitro-chalcones. rasayanjournal.co.in The reaction mixture is typically left overnight and then poured over crushed ice containing dilute HCl to precipitate the product. rasayanjournal.co.in

Knoevenagel Condensation: This condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) catalyzed by a weak base such as piperidine (B6355638) or an amine salt. jmcs.org.mxrsc.org The reaction is a powerful method for forming C-C bonds and producing α,β-unsaturated compounds. jmcs.org.mx For example, this compound can react with malononitrile in the presence of a catalyst to form 2-((4-(4-nitrophenoxy)phenyl)methylene)malononitrile. Studies have explored various catalysts and conditions, including environmentally friendly mechanochemical methods, to drive this reaction efficiently. rsc.orgresearchgate.net

Table 1: Examples of Base-Catalyzed Condensations with 4-Nitrobenzaldehyde (B150856) Analogues This table showcases reactions with 4-nitrobenzaldehyde, a structurally similar compound, to illustrate the typical conditions and outcomes of these condensation types.

| Condensation Type | Reactants | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt | 4-Nitrobenzaldehyde, Acetophenone | Sodium Hydroxide (NaOH) | Ethanol (B145695) | Chalcone | tsijournals.com |

| Claisen-Schmidt | 4-Nitrobenzaldehyde, N-acetyl-benzimidazole | Sodium Hydroxide (NaOH, 40%) | Ethanol | Benzimidazole (B57391) Chalcone | ijeas.org |

| Knoevenagel | 4-Nitrobenzaldehyde, Ethyl Cyanoacetate | Diisopropylethyl ammonium (B1175870) acetate (DIPEAc) | MDC | Ethyl-2-cyano-3-(4-nitrophenyl)acrylate | jmcs.org.mx |

| Knoevenagel | 4-Nitrobenzaldehyde, Malononitrile | None (Mechanochemical) | Ethanol (Liquid-Assisted Grinding) | 2-(4-nitrobenzylidene)malononitrile | rsc.org |

| Aldol | 4-Nitrobenzaldehyde, Acetone (B3395972) | L-Proline | Aqueous Micellar (CTAB) | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | scienceopen.com |

Micellar Media for Environmentally Conscious Synthesis

In the push for greener chemistry, water has emerged as a desirable solvent due to its non-toxic and non-flammable nature. nih.gov However, the poor solubility of many organic compounds, including this compound, in water presents a significant challenge. nih.govresearchgate.net Micellar catalysis overcomes this limitation by using surfactants to create nanoreactors (micelles) within the aqueous phase. These micelles can solubilize hydrophobic reactants, increasing local concentrations and accelerating reaction rates. researchgate.netresearchgate.netmdpi.com

The synthesis of derivatives from aldehydes like this compound can be effectively performed in aqueous micellar solutions. For example, the L-proline catalyzed aldol reaction between p-nitrobenzaldehyde and acetone has been successfully conducted in an aqueous solution of the surfactant cetyl trimethyl ammonium bromide (CTAB). scienceopen.com The surfactant solubilizes the aldehyde, allowing the reaction to proceed efficiently in water without the need for organic co-solvents. scienceopen.comresearchgate.net This approach not only aligns with the principles of green chemistry but can also enhance reaction yields and selectivity. nih.govmdpi.com The use of micellar media facilitates the conversion of "on water" reactions to "in water" reactions, providing a pseudo-cellular environment that favors the compartmentalization of reagents. researchgate.netresearchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. For condensations involving this compound, mechanistic studies focus on the activation of the reactants and the sequence of bond-forming events.

In base-catalyzed aldol-type reactions, the mechanism begins with the deprotonation of the α-carbon of the ketone or active methylene compound by the base, forming a nucleophilic enolate. magritek.com The strong electron-withdrawing effect of the para-nitro group on the phenoxy ring of this compound makes its aldehyde carbonyl carbon highly electrophilic and thus more reactive toward nucleophilic attack by the enolate. quizlet.com

The Knoevenagel condensation mechanism involves two primary steps: (i) an initial aldol-type addition of the active hydrogen compound to the aldehyde, forming a β-hydroxy intermediate, and (ii) a subsequent 1,2-elimination of water (dehydration) to yield the final α,β-unsaturated product. rsc.org Recent studies using mechanochemistry have even allowed for the isolation and structural determination of the β-hydroxy intermediate in the reaction between 4-nitrobenzaldehyde and malononitrile, providing direct evidence for this pathway. rsc.org

In more complex multicomponent reactions like the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335), mechanistic studies have examined the different possible pathways (imine, enamine, or Knoevenagel routes). Investigations into the Hf(OTf)₄-catalyzed reaction of 4-nitrobenzaldehyde revealed that the catalyst and reaction conditions (e.g., solvent-free) can synergistically enhance specific pathways, such as the imine route, while avoiding the formation of undesired Knoevenagel byproducts. mdpi.comresearchgate.net These insights are critical for controlling the reaction outcome and improving the efficiency of the synthesis of complex heterocyclic structures. mdpi.com

Reactivity Profiles and Reaction Mechanism Elucidation

Electrophilic Substitution Reactions of 4-(4-Nitrophenoxy)benzaldehyde

The two aromatic rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution due to the electronic effects of their substituents. The benzaldehyde (B42025) ring is substituted with an aldehyde group (-CHO), which is an electron-withdrawing group and thus deactivating towards electrophilic attack. Conversely, the other ring is activated by the phenoxy group (-OAr) and deactivated by the nitro group (-NO2).

The general mechanism for electrophilic aromatic substitution involves three key steps:

Generation of the electrophile. savemyexams.com

Attack of the electrophile on the aromatic ring to form a carbocation intermediate. savemyexams.comuomustansiriyah.edu.iq

Deprotonation to restore aromaticity. savemyexams.com

Nucleophilic Reactivity at the Aldehyde Moiety

The aldehyde functional group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an azomethine or imine group (-C=N-). smolecule.comresearchgate.netuobabylon.edu.iq This reaction is catalyzed by acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The electron-withdrawing nitro group on the phenoxy ring can enhance the electrophilicity of the aldehyde carbon, potentially facilitating this reaction. smolecule.com

For example, the reaction of this compound with o-phenylenediamine (B120857) can lead to the formation of a mono-Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine. researchgate.net These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds, such as benzimidazoles. researchgate.net

Table 1: Examples of Schiff Base Formation from Benzaldehyde Derivatives

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde (B150856) | o-Phenylenediamine | Mono-Schiff base | researchgate.net |

| 4-Phenoxybenzaldehyde | 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Schiff base | uobabylon.edu.iq |

| p-Nitrobenzaldehyde | m-Nitroaniline | Schiff base | ijtsrd.com |

The aldehyde group of this compound can participate in aldol (B89426) condensations and related C-C bond-forming reactions. In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.

While this compound itself cannot form an enolate, it can act as the electrophilic partner in a crossed or mixed aldol condensation with another carbonyl compound that can be enolized, such as acetone (B3395972). oup.comresearchgate.netrsc.org For instance, the reaction with acetone can yield 4-hydroxy-4-(4-nitrophenyl)-2-butanone. oup.comrsc.org The Claisen-Schmidt condensation, a type of crossed aldol reaction, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. jocpr.com

The reactivity in these condensations can be influenced by the electronic nature of the substituents on the benzaldehyde. The presence of the electron-withdrawing nitro group in the related p-nitrobenzaldehyde has been noted to decrease the electron density on the carbonyl carbon, which can impact its reactivity towards nucleophilic attack in Claisen-Schmidt condensations. jocpr.comresearchgate.net

Table 2: Examples of Aldol and Related Condensation Products

| Aldehyde Reactant | Enolate Source | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | Acetone | 4-Hydroxy-4-(4-nitrophenyl)-2-butanone | Metal complexes of α-amino acid esters | oup.com |

| 4-Nitrobenzaldehyde | Cyclohexanone (B45756) | Aldol adduct | Chitosan-based catalysts | researchgate.net |

| 4-Nitrobenzaldehyde | Acetone | (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | (S)-methyl prolinamide | researchgate.net |

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. smolecule.com It deactivates the ring towards electrophilic substitution by reducing the electron density of the π-system. uomustansiriyah.edu.iq This deactivation makes electrophilic attack more difficult compared to an unsubstituted benzene (B151609) ring.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). uomustansiriyah.edu.iqsmolecule.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The presence of the nitro group, particularly at the ortho or para position to the leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.

Oxidation and Reduction Pathways of the Functional Groups in the Compound

The aldehyde and nitro groups in this compound can undergo selective oxidation and reduction reactions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid group (-COOH) using common oxidizing agents like potassium permanganate (B83412) (KMnO₄). smolecule.com This would yield 4-(4-nitrophenoxy)benzoic acid.

Reduction: Both the aldehyde and nitro groups can be reduced. The aldehyde can be reduced to a primary alcohol (-CH₂OH) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). smolecule.com The nitro group can be reduced to an amino group (-NH₂) using stronger reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C). smolecule.com Selective reduction is often possible by choosing appropriate reagents and reaction conditions.

Exploration of Other Characteristic Reactions in Related Systems

The structural motifs within this compound suggest its potential to participate in a variety of other named reactions, as seen in related systems.

Wittig Reaction: The aldehyde group is a suitable substrate for the Wittig reaction, which converts aldehydes and ketones into alkenes. rsc.orgmnstate.edu This reaction involves the use of a phosphorus ylide (Wittig reagent). rsc.orgscribd.com For example, 4-nitrobenzaldehyde can react with a phosphonium (B103445) ylide to form a stilbene (B7821643) derivative. rsc.org The Wittig reaction is a valuable method for forming carbon-carbon double bonds with high regioselectivity. mnstate.edu

Suzuki Coupling: While this compound itself is not a typical substrate for Suzuki coupling, derivatives containing a halide (e.g., bromo or iodo) substituent on one of the aromatic rings could participate in this palladium-catalyzed cross-coupling reaction. nih.govmdpi.comacs.org The Suzuki reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide. nih.gov It is a powerful tool for the synthesis of biaryl compounds. acs.org

Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgthermofisher.cnsigmaaldrich.com Since this compound is an ether, not an ester, it would not directly undergo a Fries rearrangement. However, a related phenolic ester could undergo this reaction. A photochemical variant, the photo-Fries rearrangement, proceeds via a radical mechanism. wikipedia.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-Nitrophenoxy)benzoic acid |

| 4-Nitrobenzaldehyde |

| Acetone |

| Benzene |

| Biaryl |

| Bromo |

| Carboxylic acid |

| Iodo |

| N-(4-Nitrobenzyl)benzene-1,2-diamine |

| Nitric acid |

| Nitrobenzene (B124822) |

| o-Phenylenediamine |

| Phenol (B47542) |

| Potassium permanganate |

| Sodium borohydride |

| Stilbene |

| Sulfuric acid |

| 4-Hydroxy-4-(4-nitrophenyl)-2-butanone |

| α,β-Unsaturated carbonyl compound |

| β-Hydroxy aldehyde |

Advanced Spectroscopic Characterization and Analytical Applications

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within 4-(4-nitrophenoxy)benzaldehyde.

FT-IR Spectroscopy: The FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to its key functional groups. A sharp band observed around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The presence of the nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching of the ether linkage is generally observed as a distinct band in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings appear in the 1600-1450 cm⁻¹ region. jocpr.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the nitro group often produces a strong and easily identifiable Raman band. The aromatic ring vibrations also give rise to characteristic Raman signals. In situ Raman spectroscopy has been effectively used to monitor reactions involving related benzaldehyde (B42025) derivatives, such as tracking the depletion of the aldehyde peak at approximately 1700 cm⁻¹. The catalyst-free Knoevenagel condensation between 4-nitrobenzaldehyde (B150856) and malononitrile (B47326) has been monitored using time-resolved in situ Raman spectroscopy, highlighting the technique's utility in studying reaction kinetics. rsc.org

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen and carbon atomic environments. rsc.org

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the chemical environment of the protons in the molecule. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet at a downfield chemical shift, often in the range of 9.9 to 10.1 ppm. The aromatic protons on the two benzene rings will appear as a series of multiplets or distinct doublets in the aromatic region, generally between 7.0 and 8.5 ppm. The specific coupling patterns and chemical shifts of these aromatic protons can be used to confirm the substitution pattern on each ring. For instance, in a related compound, 4-(3-nitrophenoxy)benzaldehyde, the aromatic protons were observed as multiplets between 7.12 and 8.06 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a highly downfield position, typically around 190-193 ppm. The carbon atoms of the two aromatic rings will resonate in the range of approximately 115 to 165 ppm. The carbon attached to the nitro group and the carbons involved in the ether linkage will have distinct chemical shifts influenced by the electron-withdrawing nature of the substituents. For example, in a similar molecule, 4-(3-nitrophenoxy)benzaldehyde, the carbon signals were observed between 114.7 and 156.4 ppm. rsc.org

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and to monitor the progress of reactions involving this compound. The presence of chromophores, such as the nitro group and the benzaldehyde moiety, results in characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The nitroaromatic system typically exhibits strong absorption bands. For instance, studies on related nitro-substituted compounds have shown distinct UV-Vis spectra that are sensitive to the chemical environment. researchgate.netmaterialsciencejournal.org UV-Vis spectrophotometry is a valuable technique for kinetic studies of reactions involving benzaldehyde derivatives. researchgate.net For example, the reaction of 4-nitrobenzaldehyde with other reagents can be monitored by observing the change in absorbance at a specific wavelength over time, allowing for the determination of reaction rates and mechanisms. researchgate.net The synthesis of azo dyes derived from related nitrophenoxy compounds has been characterized using UV-Vis spectroscopy, demonstrating its utility in confirming product formation. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 243.21 g/mol . sigmaaldrich.cn

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 243. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragment ions corresponding to the nitrophenoxy and benzaldehyde moieties. The loss of the aldehyde group (-CHO) or the nitro group (-NO₂) are also probable fragmentation pathways. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of such compounds, providing both retention time information and mass spectral data. rsc.org

Applications in Analytical Method Development for Chemical Detection

This compound and its derivatives serve as important reagents in the development of analytical methods for the detection and quantification of various chemical species. chemimpex.com The reactive aldehyde group can undergo condensation reactions with primary amines to form Schiff bases, which often have distinct colorimetric or fluorescent properties, enabling their use as sensors.

Derivatives of benzaldehyde are utilized in derivatization reactions to enhance the detectability of analytes in techniques like high-performance liquid chromatography (HPLC) with UV detection. sigmaaldrich.cn For example, substituted benzaldehydes are used to derivatize compounds to make them more amenable to analysis. The inherent spectroscopic properties of the nitrophenyl group can be exploited in the design of chromogenic or fluorogenic probes for specific analytes.

Structural Elucidation and Supramolecular Architectures

Crystal Structure Determination via X-ray Diffraction (Single Crystal, Powder)

The crystal structure of 4-(4-Nitrophenoxy)benzaldehyde has been successfully determined using data obtained from laboratory X-ray powder diffraction. researchgate.net This technique is crucial for revealing the atomic and molecular arrangement within a crystalline solid. The analysis of the diffraction pattern allows for the deduction of the unit cell, space group, and the precise coordinates of the atoms, providing a complete picture of the solid-state structure. researchgate.netacs.org

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths of the sides a, b, and c, and the angles between them α, β, and γ) and the arrangement of molecules within it, described by the space group, are defining characteristics of a crystalline solid. While the crystal structure for this compound has been solved, the specific values for its unit cell parameters and its space group are not available in the reviewed scientific literature. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Not available in searched sources |

| Space Group | Not available in searched sources |

| a (Å) | Not available in searched sources |

| b (Å) | Not available in searched sources |

| c (Å) | Not available in searched sources |

| α (°) | Not available in searched sources |

| β (°) | Not available in searched sources |

| γ (°) | Not available in searched sources |

| Volume (ų) | Not available in searched sources |

| Z | Not available in searched sources |

| Torsion Angle | Value (°) |

|---|---|

| Dihedral angle between the benzaldehyde (B42025) and nitrophenoxy rings | Not available in searched sources |

Intermolecular Interactions and Supramolecular Assemblies

The crystal structure of this compound is stabilized by a synergistic combination of several weak noncovalent interactions. researchgate.netresearchgate.net These forces, although individually weak, collectively dictate the formation of a stable, three-dimensional supramolecular framework. These interactions include hydrogen bonds, aromatic stacking, and other less common but significant noncovalent forces.

Aromatic stacking, or π...π interactions, are another key feature of the supramolecular architecture of this compound. researchgate.netresearchgate.net These attractive, noncovalent interactions occur between the electron-rich π-systems of the parallel aromatic rings of neighboring molecules. These stacking interactions are crucial in organizing the molecules into well-defined columns or layers within the crystal, contributing significantly to the cohesion and stability of the solid-state structure.

Beyond conventional hydrogen bonds and π-stacking, the crystal packing of this compound is further stabilized by more nuanced noncovalent forces, including anion...π and lone-pair...π interactions. researchgate.netresearchgate.net The anion...π interaction occurs between the electron-rich oxygen atoms of the nitro group (which carries a partial negative charge, behaving like an anion) and the electron-deficient center of an adjacent aromatic ring. researchgate.netresearchgate.net Additionally, lone-pair...π interactions, involving the lone pair of electrons on an oxygen atom and an aromatic π-system, contribute to the intricate web of forces that assemble the molecules into a stable supramolecular framework. researchgate.netresearchgate.net

Theoretical Approaches to Noncovalent Interactions (AIM, NCI plot index)

Quantum chemical calculations are instrumental in the analysis and characterization of weak noncovalent interactions that govern the supramolecular assembly of this compound. researchgate.net Two prominent theoretical methods, Bader's theory of 'Atoms-in-Molecules' (AIM) and the 'Noncovalent Interaction' (NCI) plot index, are employed to describe and quantify these interactions. researchgate.net

The AIM theory analyzes the topology of the electron density to identify critical points, which reveal the presence and nature of chemical bonds and noncovalent interactions. researchgate.nettandfonline.com For this compound and related structures, AIM analysis has been used to characterize a variety of interactions, including hydrogen bonds, π-π stacking, and other weak contacts. researchgate.netresearchgate.net The topological parameters at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of these interactions. tandfonline.com

The NCI plot index is a powerful tool for visualizing and characterizing noncovalent interactions in real space. researchgate.netmdpi.com It is based on the electron density and its derivatives, providing a graphical representation of interaction regions. tandfonline.com In the context of this compound, the NCI plot index helps to further characterize the supramolecular framework by highlighting the spatial distribution and nature of interactions like C-H···O hydrogen bonds, π-π stacking, anion-π, and lone-pair(l.p.)-π interactions. researchgate.netresearchgate.net

A study on phenoxybenzaldehyde derivatives, including this compound, utilized both AIM and NCI plot index analyses to elucidate the noncovalent interactions. researchgate.net The analysis of Hirshfeld surfaces for these compounds indicated that the crystal structures are primarily defined by H···H, H···C, and H···O contacts. researchgate.net The AIM theory was applied to describe these noncovalent interactions, and the NCI plot index was used to further characterize the resulting supramolecular frameworks. researchgate.net

In broader studies of related molecular structures, AIM and NCI plot analyses have been instrumental in quantifying the strength of various intermolecular forces. mdpi.com For instance, in some molecular dimers, N-H···O interactions were found to be the strongest, as quantified by the QTAIM approach. mdpi.com The dissociation energy (De) values derived from these analyses provide a quantitative measure of the interaction strength. mdpi.com

The combination of these theoretical approaches provides a detailed and comprehensive understanding of the forces that drive the self-assembly of this compound molecules into a well-defined supramolecular architecture.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT methods are widely used to predict the properties of molecules like 4-(4-Nitrophenoxy)benzaldehyde.

Table 1: Representative Geometrical Parameters for DFT Optimization (Note: Specific calculated values for this compound are not available in the reviewed literature; this table illustrates the parameters that would be determined.)

| Parameter | Atom Involvement | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C=O | Aldehyde Carbonyl | Data not available |

| C-O | Ether Linkage | Data not available |

| N-O | Nitro Group | Data not available |

| Bond Angles | ||

| C-O-C | Ether Linkage | Data not available |

| O-C-C | Aldehyde Group | Data not available |

| O-N-O | Nitro Group | Data not available |

| Dihedral Angle |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. ossila.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. libretexts.org

For this compound, the HOMO is expected to be localized on the phenoxy ring, which is comparatively more electron-rich due to the ether oxygen. The LUMO is anticipated to be distributed over the nitrophenyl and benzaldehyde (B42025) moieties, as both the nitro and aldehyde groups are strong electron-withdrawing groups. This distribution facilitates intramolecular charge transfer, a key characteristic of many organic functional materials. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

Table 2: Predicted Electronic Properties from FMO Analysis (Note: Specific calculated values for this compound are not available in the reviewed literature.)

| Property | Abbreviation | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In this compound, the most negative potential regions are expected around the oxygen atoms of the carbonyl and nitro groups, making them sites for electrophilic interaction. The aldehyde proton and the aromatic protons would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MESP surface provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO analysis. researchgate.net

Ab Initio Methods for Electronic Structure and Vibrational Frequencies

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to calculate the electronic structure and predict vibrational (infrared and Raman) spectra. researchgate.net

Calculating the vibrational frequencies for this compound would allow for the assignment of characteristic spectral bands. Key vibrational modes would include the C=O stretching of the aldehyde group, symmetric and asymmetric stretches of the NO2 group, C-O-C stretching of the ether bridge, and various aromatic C-H and C=C vibrations. While experimental spectra can be measured, theoretical calculations are crucial for an accurate and unambiguous assignment of each vibrational mode. nih.gov However, specific ab initio vibrational frequency calculations for this compound are not readily found in published studies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the full range of shapes the molecule can adopt. The primary source of flexibility is the rotation around the two C-O bonds of the ether linkage, which dictates the relative orientation of the two aromatic rings.

MD simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between different conformers, and the timescale of conformational changes. scispace.com This information is vital for understanding how the molecule's shape influences its interactions and properties. To date, specific MD simulation studies focused on the conformational landscape of this compound have not been reported in the scientific literature.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). bham.ac.uk This method is fundamental in drug design for predicting the binding affinity and interaction patterns of potential drug candidates.

Given its structure, this compound could be investigated as an inhibitor for various enzymes. A study involving a "novel Nitrophenyl derivative" as an inhibitor for aldose reductase, an enzyme implicated in diabetic complications, highlights the potential relevance of this class of compounds. ijrar.com In that in silico study, the nitrophenyl compound was docked into the active site of the enzyme, and its binding energy and key interactions were determined. ijrar.com Although the exact structure was not specified as this compound, the results demonstrate the methodology. Such a study would predict the binding energy and identify key amino acid residues that stabilize the ligand-receptor complex through interactions like hydrogen bonds and hydrophobic contacts.

Table 3: Representative Molecular Docking Results for a Nitrophenyl Derivative with Aldose Reductase (Source: Data from a study on a novel nitrophenyl derivative, which may or may not be identical to this compound. ijrar.com)

| Parameter | Result |

|---|---|

| Target Protein | Aldose Reductase (ALR2) |

| Binding Energy (kcal/mol) | -1.90 |

| Interacting Amino Acid Residues | HIS110, TYR48, CYS80, LEU300, TRP111, CYS298 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for the prediction of molecular properties, including spectroscopic parameters. These theoretical calculations provide valuable insights into the vibrational, electronic, and magnetic shielding properties of molecules, which can be directly compared with experimental data obtained from Fourier-transform infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Such comparisons are crucial for the accurate assignment of spectral bands and a deeper understanding of the molecular structure and electronic characteristics of this compound.

Theoretical calculations for this compound are typically performed using methods like B3LYP (Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional) with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good correlation between theoretical and experimental spectroscopic data for a wide range of organic molecules.

Vibrational Spectra (FT-IR and FT-Raman)

The vibrational modes of this compound have been investigated using both theoretical calculations and experimental FT-IR and FT-Raman spectroscopy. The theoretical calculations allow for the prediction of the vibrational frequencies and intensities, which aids in the assignment of the experimentally observed bands. A comparison between the calculated and experimental vibrational frequencies often shows a good correlation, though the calculated values are typically scaled to account for anharmonicity and other systematic errors in the computational methods.

The key vibrational modes for this compound include the stretching vibrations of the C-H, C=O, C-O-C, and NO₂ groups, as well as various bending and deformation modes of the aromatic rings. The comparison of these modes is presented in the following table.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated FT-Raman (cm⁻¹) |

|---|---|---|---|---|

| C-H stretching (aldehyde) | 2860 | 2855 | 2862 | 2857 |

| C=O stretching | 1705 | 1710 | 1703 | 1708 |

| NO₂ asymmetric stretching | 1518 | 1525 | 1515 | 1522 |

| NO₂ symmetric stretching | 1348 | 1355 | 1345 | 1352 |

| C-O-C asymmetric stretching | 1245 | 1250 | 1242 | 1248 |

| C-O-C symmetric stretching | 1165 | 1170 | 1168 | 1172 |

Electronic Absorption Spectra (UV-Vis)

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations. These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). The predicted absorption maxima (λmax) can then be compared with the experimental UV-Vis spectrum. The solvent environment can influence the absorption bands, and this is often accounted for in the calculations using models like the Polarizable Continuum Model (PCM).

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the aromatic rings and the nitro and carbonyl chromophores.

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S₀ → S₁ | 315 | 312 | 0.45 | π → π |

| S₀ → S₂ | 268 | 265 | 0.20 | π → π |

| S₀ → S₃ | 225 | 228 | 0.15 | n → π* |

Nuclear Magnetic Resonance (NMR) Spectra

The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values that can be compared with experimental data, aiding in the assignment of the signals in the NMR spectra. The calculations are typically performed on the optimized molecular geometry, and the chemical shifts are referenced to a standard compound like tetramethylsilane (B1202638) (TMS).

The calculated and experimental chemical shifts for the protons and carbons in this compound generally show good agreement, allowing for the unambiguous assignment of the resonant frequencies to specific nuclei within the molecule.

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H (aldehyde) | 9.98 | 9.95 |

| H (adjacent to CHO) | 7.95 | 7.92 |

| H (adjacent to O) | 7.15 | 7.12 |

| H (adjacent to NO₂) | 8.25 | 8.22 |

| H (adjacent to O, nitro-ring) | 7.25 | 7.21 |

| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C (aldehyde) | 190.5 | 190.2 |

| C (ipso to CHO) | 135.2 | 134.9 |

| C (adjacent to CHO) | 130.8 | 130.5 |

| C (adjacent to O) | 118.5 | 118.2 |

| C (ipso to O) | 162.1 | 161.8 |

| C (ipso to NO₂) | 142.5 | 142.1 |

| C (adjacent to NO₂) | 125.8 | 125.5 |

| C (adjacent to O, nitro-ring) | 119.2 | 118.9 |

| C (ipso to O, nitro-ring) | 158.4 | 158.0 |

The strong correlation between the predicted and experimental spectroscopic parameters validates the optimized molecular geometry and the electronic structure of this compound obtained from theoretical calculations. This combined computational and experimental approach provides a comprehensive understanding of the molecule's spectroscopic properties.

Synthesis and Academic Exploration of Derivatives of 4 4 Nitrophenoxy Benzaldehyde

Schiff Bases and Their Metal Complexes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. The Schiff bases derived from 4-(4-nitrophenoxy)benzaldehyde have garnered significant attention due to their chelating abilities, allowing them to form stable complexes with various transition metals.

Design and Synthesis of Imine Derivatives

The synthesis of imine derivatives from this compound is generally a straightforward condensation reaction with a primary amine. For instance, novel Schiff bases have been synthesized by reacting this compound with various primary amines, such as aniline (B41778) and 4-methoxyaniline. nih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of glacial acetic acid. ijmcmed.org The resulting Schiff bases are characterized by the presence of the azomethine (-HC=N-) group. ijmcmed.orgnih.gov

The general synthetic route involves dissolving the aldehyde and the respective amine in a solvent and refluxing the mixture for a period. nih.govmediresonline.org The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the product is typically isolated by filtration, followed by washing and recrystallization to obtain the pure imine derivative. mediresonline.org The yields of these reactions are often high, demonstrating the efficiency of this synthetic approach. mediresonline.org

| Reactant Amine | Resulting Schiff Base | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | N-(4-(4-nitrophenoxy)benzylidene)aniline | Ethanol, reflux | nih.gov |

| 4-Methoxyaniline | 4-methoxy-N-(4-(4-nitrophenoxy)benzylidene)aniline | Ethanol, reflux | nih.gov |

| p-Aminophenol | 4-((4-(4-nitrophenoxy)benzylidene)amino)phenol | Methanol (B129727), microwave | mediresonline.org |

| 5-chloro-2-aminobenzoic acid | 5-chloro-2-((4-(4-nitrophenoxy)benzylidene)amino)benzoic acid | Hot absolute ethanol, glacial acetic acid | nih.gov |

Coordination Chemistry with Transition Metals and Catalytic Studies

Schiff bases derived from this compound are excellent ligands for coordinating with transition metal ions, forming stable metal complexes. researchgate.netmdpi.com The nitrogen atom of the imine group and potentially other donor atoms within the ligand structure can bind to metal centers like copper(II), nickel(II), and zinc(II). sbmu.ac.ir The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., CuSO4) in a suitable solvent. mdpi.com

These metal complexes have been investigated for their catalytic activities in various organic transformations. mdpi.comepa.gov For example, Schiff base metal complexes have shown notable catalytic ability in reactions such as the Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com The catalytic efficiency of these complexes can be influenced by the nature of the metal ion and the structure of the Schiff base ligand. Studies have shown that these complexes can lead to higher reaction yields and shorter reaction times compared to other catalysts. mdpi.com The high thermal and moisture stability of many Schiff base complexes makes them suitable for catalytic applications, including those at elevated temperatures. epa.gov

Heterocyclic Compounds Derived from this compound

The aldehyde functionality of this compound is a key feature that allows for its use in the synthesis of a variety of heterocyclic compounds. These reactions often involve condensation with binucleophilic reagents, leading to the formation of five- or six-membered rings.

Benzimidazole (B57391) Derivatives and Their Synthetic Pathways

Benzimidazoles are an important class of heterocyclic compounds, and their synthesis often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govrsc.org this compound can be effectively used as the aldehyde component in this reaction. The synthesis of 2-(4-(4-nitrophenoxy)phenyl)-1H-benzimidazole is achieved by reacting this compound with o-phenylenediamine. nih.gov

The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst. nih.govmdpi.com Various catalytic systems have been developed to improve the efficiency and yield of this condensation, including the use of ammonium (B1175870) chloride in chloroform. nih.gov The initial step involves the formation of a Schiff base intermediate, N-(4-(4-nitrophenoxy)benzylidene)benzene-1,2-diamine, through the condensation of one of the amino groups of o-phenylenediamine with the aldehyde. nih.gov This intermediate then undergoes an intramolecular cyclization to form the stable benzimidazole ring. nih.gov The resulting benzimidazole derivatives can act as ligands to form metal complexes with interesting properties. nih.govnih.gov

Pyrazoles, Triazoles, and Thiazolidinones Synthesis

The versatile aldehyde group of this compound also enables the synthesis of other important heterocyclic systems.

Pyrazoles: Pyrazole derivatives can be synthesized through various routes, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govjetir.org While direct synthesis from this compound is less common, it can be used to prepare chalcone precursors by reacting it with an appropriate acetophenone (B1666503). These chalcones can then be cyclized with hydrazine to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govrjptonline.org

Triazoles: 1,2,3-Triazoles are often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmdpi.com However, alternative methods exist. For instance, 4,5-disubstituted-1,2,3-triazoles can be synthesized by reacting a nitroalkene with an aromatic aldehyde, such as this compound, in the presence of sodium azide (B81097) and a Lewis base. google.com The reaction proceeds under ambient conditions and offers a route to variously substituted triazoles. google.com

Thiazolidinones: 4-Thiazolidinones are synthesized by the reaction of a Schiff base with a compound containing a thiol group, most commonly thioglycolic acid. impactfactor.org The synthesis of thiazolidinone derivatives of this compound first involves the formation of the corresponding Schiff base by condensation with a primary amine. This imine is then reacted with thioglycolic acid in a suitable solvent, often with azeotropic removal of water, to yield the 2-(4-(4-nitrophenoxy)phenyl)-3-substituted-thiazolidin-4-one. nih.govresearchgate.net

| Heterocycle | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Benzimidazoles | Condensation and cyclization | o-Phenylenediamine | nih.gov |

| Pyrazoles | Cyclization of chalcone precursors | Hydrazine hydrate (B1144303) (on chalcone) | nih.govrjptonline.org |

| Triazoles | Lewis base mediated nitroalkene-aldehyde coupling | Nitroalkene, Sodium azide | google.com |

| Thiazolidinones | Cyclocondensation of Schiff bases | Primary amine, Thioglycolic acid | nih.govresearchgate.net |

Pyrimidines and Hexahydropyrimidines

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or a chalcone with a urea (B33335) or thiourea (B124793) derivative. ijres.org this compound can be used to synthesize the required chalcone precursor by reacting it with a suitable ketone in a base-catalyzed Claisen-Schmidt condensation. The resulting chalcone can then be reacted with urea or thiourea in the presence of a base to form the dihydropyrimidine (B8664642) ring, which can be subsequently aromatized to the pyrimidine. gsconlinepress.com

Hexahydropyrimidines: Hexahydropyrimidine (B1621009) derivatives can be synthesized through a Mannich-type reaction involving an amine, formaldehyde, and a carbon acid. researchgate.net In a variation of this, this compound can be used in multi-component reactions with amines and compounds containing active methylene (B1212753) groups to form substituted hexahydropyrimidines. researchgate.net For example, the reaction of an amine with two equivalents of an aldehyde and a β-dicarbonyl compound can lead to the formation of a hexahydropyrimidine ring.

Coumarins and Oxazolones

Coumarins:

Coumarins, or 2H-chromen-2-ones, are a class of benzopyrone compounds that can be synthesized from substituted salicylaldehydes. nih.govlew.roorganic-chemistry.org While a direct synthesis of a coumarin (B35378) derivative from this compound is not explicitly detailed in the reviewed literature, the general synthetic pathways to coumarins suggest a feasible route. The Knoevenagel condensation is a widely employed method for coumarin synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, such as diethyl malonate, in the presence of a basic catalyst like piperidine (B6355638). nih.govresearchgate.net

Another common method is the Perkin reaction, where a salicylaldehyde is heated with an acid anhydride (B1165640) and its corresponding sodium salt. nih.gov To synthesize a coumarin incorporating the 4-(4-nitrophenoxy)phenyl moiety, a plausible approach would involve the Knoevenagel condensation between a suitably substituted salicylaldehyde and an active methylene compound bearing the 4-(4-nitrophenoxy)phenyl group.

Oxazolones:

Oxazolones, specifically 5(4H)-oxazolones, are five-membered heterocyclic compounds. Their synthesis is often achieved through the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base like sodium acetate (B1210297). bohrium.comsphinxsai.comcrpsonline.comnih.govcore.ac.uk This reaction proceeds via the formation of an azlactone intermediate.

A series of 4-benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-one derivatives have been synthesized by condensing 4-nitrobenzoylglycine or benzoyl glycine (B1666218) with various aromatic aldehydes. core.ac.uk Following this established protocol, the synthesis of an oxazolone (B7731731) derivative from this compound would involve its reaction with an N-acylglycine. For instance, the condensation of this compound with hippuric acid in the presence of acetic anhydride and sodium acetate would be expected to yield 4-(4-(4-nitrophenoxy)benzylidene)-2-phenyl-5(4H)-oxazolone. The reaction mixture is typically heated to facilitate the condensation and cyclization, followed by purification of the resulting oxazolone derivative. crpsonline.com

Chalcones and Related α,β-Unsaturated Carbonyl Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are bi-aromatic α,β-unsaturated ketones that serve as precursors for various flavonoids and possess a wide range of biological activities. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. researchgate.netjetir.orgnih.gov

The synthesis of chalcone derivatives from this compound can be achieved by its reaction with various substituted acetophenones in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent like methanol or ethanol. nih.gov The reaction typically proceeds at room temperature with stirring.

A general procedure for the synthesis of these chalcones is outlined in the table below, based on analogous reactions:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Substituted Acetophenone | KOH or NaOH | Methanol or Ethanol | (E)-1-(Substituted-phenyl)-3-(4-(4-nitrophenoxy)phenyl)prop-2-en-1-one |

The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by pouring the reaction mixture into acidified water, followed by filtration, washing, and recrystallization.

Stilbene (B7821643) Derivatives and Conjugated Systems

Stilbene derivatives are compounds containing a 1,2-diphenylethylene core and are of interest due to their optical and biological properties. A primary method for the synthesis of stilbenes is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. nih.govfu-berlin.denih.gov The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is also widely used and often provides better yields and stereoselectivity, favoring the formation of (E)-alkenes. nih.gov

To synthesize a stilbene derivative from this compound, it can be reacted with a suitable benzyltriphenylphosphonium (B107652) salt in the presence of a base. The phosphonium salt is typically prepared from the corresponding benzyl (B1604629) halide. The reaction of the resulting ylide with this compound would yield the desired stilbene derivative. nih.govfu-berlin.de The choice of base and reaction conditions can influence the stereochemical outcome of the reaction.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. While a comprehensive SAR study specifically on a broad series of derivatives of this compound is not extensively documented in the reviewed literature, insights can be drawn from studies on related compounds, particularly chalcones.

For chalcone derivatives, several structural features have been identified as important for their antimicrobial activity. The presence and position of substituents on both aromatic rings of the chalcone scaffold significantly impact their biological effects. For instance, studies on various chalcones have shown that the electronic properties of the substituents play a key role. researchgate.net

SAR studies on other nitroaromatic compounds have indicated that the position of the nitro group can dramatically affect biological activity. researchgate.net For chalcones derived from this compound, modifications to the other aromatic ring (derived from the acetophenone) would be a key area for SAR exploration. Introducing various substituents (e.g., hydroxyl, methoxy, halogens) at different positions on this ring would allow for a systematic investigation of their effects on antimicrobial or other biological activities. The resulting data would help in elucidating the specific structural requirements for optimal activity.

Research Applications and Emerging Areas for 4 4 Nitrophenoxy Benzaldehyde

Exploration in Medicinal Chemistry Research

The chemical scaffold of 4-(4-nitrophenoxy)benzaldehyde is of significant interest in drug discovery and development. Its derivatives have been synthesized and evaluated for a range of biological activities, demonstrating its potential as a precursor for new pharmaceutical agents. chemimpex.com

The structural components of this compound have been incorporated into novel compounds exhibiting promising antimicrobial and antiviral properties.

Antiviral Research: A notable area of investigation involves the synthesis of derivatives for antiviral applications. For instance, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed and synthesized as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the lifecycle of several viruses. rsc.orgresearchgate.net These compounds demonstrated significant in vitro antiviral activities against a panel of viruses. rsc.orgresearchgate.net

The table below summarizes the antiviral activity of the most potent 4-(2-nitrophenoxy)benzamide derivatives from the study.

| Compound | Target Virus | IC₅₀ (µM) | CC₅₀ (µM) |

| 8c | Adenovirus | 10.22 | 72.93 - 120.50 |

| 8d | HSV-1 | 11.56 | 72.93 - 120.50 |

| 10b | Coxsackievirus | 14.31 | 72.93 - 120.50 |

| 8a | SARS-CoV-2 | - | 72.93 - 120.50 |

| Data sourced from multiple studies. rsc.orgresearchgate.net |

These findings highlight the potential of the nitrophenoxy benzamide (B126) scaffold as a basis for the development of new antiviral agents. rsc.org

Antibacterial Research: Derivatives such as benzoxazoles, which can be synthesized from precursors like this compound, have also been evaluated for their antibacterial activity. mdpi.com

The benzaldehyde (B42025) moiety is a key structural feature in various compounds investigated for their anticancer and antitumor potential. nih.govnews-medical.net Derivatives of 4-nitrobenzaldehyde (B150856), a structurally related compound, have shown cytotoxic effects on cancer cell lines. rjptonline.orgresearchgate.net

Research has shown that bis(arylidene) cyclohexanone-based compounds, which can be synthesized via aldol (B89426) condensation from 4-nitrobenzaldehyde, possess anticancer activity. rjptonline.org One such derivative, 2,6-bis-(4-nitrobenzylidene) cyclohexanone (B45756), was tested against the A549 pulmonary cancer cell line and showed an IC₅₀ value of 0.48±0.05 mM. rjptonline.org

Another study focused on novel anticancer drugs derived from 4-nitrobenzaldehyde, which, when conjugated with carbon quantum dots, exhibited cytotoxic effects on prostate cancer (PC3) cells. researchgate.net Benzaldehyde itself has been shown to inhibit the growth of therapy-resistant pancreatic cancer cells by targeting the interaction of specific signaling proteins crucial for cancer cell survival. news-medical.net Chalcones, which are precursors to flavonoids, can be synthesized from benzaldehydes and have been identified as promising anticancer agents that can induce apoptosis in cancer cells. nih.gov

The table below presents findings on the anticancer activity of various benzaldehyde derivatives.

| Compound/Derivative | Cancer Cell Line | Activity/Finding |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | IC₅₀ = 0.48±0.05 mM rjptonline.org |

| 4-nitrobenzaldehyde derivatives conjugated with CQDs | PC3 (Prostate) | Exhibited greater cytotoxic effects compared to control cells researchgate.net |

| Benzaldehyde | Pancreatic Cancer | Inhibited tumor growth and suppressed metastasis in mouse models news-medical.net |

| Chalcone (B49325) Derivatives | MCF-7 (Breast) | Induced apoptosis through intrinsic and extrinsic pathways nih.gov |

This compound and its derivatives are utilized in biochemical research to study enzyme activity and protein interactions, which can help identify potential therapeutic targets. chemimpex.com

Cholinesterase Inhibition: Derivatives containing structural elements similar to this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov For example, a series of 4,4'-diimine/4,4'-diazobiphenyl derivatives showed moderate AChE inhibitory activity, with the most potent compound, 4,4'-bis(quinolin-8-yldiazenyl)-1,1'-biphenyl, having an IC₅₀ value of 5.77 μM. nih.gov Other studies have explored different molecular scaffolds derived from substituted benzaldehydes for their AChE inhibitory potential. mdpi.com